![molecular formula C6H8N2O5 B1457459 3-Nitroisonicotinaldehyde dihydrate CAS No. 1087734-75-5](/img/structure/B1457459.png)
3-Nitroisonicotinaldehyde dihydrate
Overview
Description
3-Nitroisonicotinaldehyde dihydrate is a chemical compound with the molecular formula C6H8N2O5 . It has an average mass of 188.138 Da and a monoisotopic mass of 188.043320 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
This compound has an average mass of 188.138 Da and a monoisotopic mass of 188.043320 Da . More detailed physical and chemical properties would require specific experimental data or computational modeling.Scientific Research Applications
Synthesis and Chemical Applications
3-Nitroisonicotinaldehyde dihydrate is a compound involved in various synthetic and chemical applications. For instance, it can be a precursor in the synthesis of 2-glyco-3-nitro-2H-chromenes, which exhibit significant antiproliferative activity against human solid tumor cell lines. These compounds are prepared through one-pot oxa-Michael-Henry-dehydration reactions, showcasing the versatility of 3-nitro derivatives in constructing biologically active molecules (Luque-Agudo et al., 2019).
Additionally, this compound and its derivatives play a role in materials science, particularly in the development of molecular diodes and nano-actuators. These applications leverage the charge-induced conformational changes of nitro derivatives for electronic and mechanical control at the nanoscale, indicating a potential for these compounds in the creation of molecular-scale devices (Derosa et al., 2003).
Biological and Medicinal Research
In the realm of biological and medicinal research, the derivatives of 3-nitroisonicotinaldehyde exhibit diverse activities. They have been explored for their antibacterial properties, with some 3-nitro-2H-chromene derivatives showing promising antibacterial activities against Gram-positive bacteria. This suggests potential applications of these compounds in addressing bacterial infections (Li et al., 2018).
Moreover, the endophytic fungi producing 3-nitropropionic acid, a related compound, exhibit potent antimycobacterial activity, hinting at the possible role of 3-nitro derivatives in combating mycobacterial diseases. This discovery also raises interesting questions about the role of endophytes in the biosynthesis of nitro compounds within host plants (Chomcheon et al., 2005).
Safety and Hazards
The safety data sheet for 3-Nitroisonicotinaldehyde indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
3-nitropyridine-4-carbaldehyde;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3.2H2O/c9-4-5-1-2-7-3-6(5)8(10)11;;/h1-4H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMBABSAJGOCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)[N+](=O)[O-].O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.